molecular formula C10H18O3 B12304622 rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol

rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol

Cat. No.: B12304622
M. Wt: 186.25 g/mol
InChI Key: BZCXWBKZQWSXMD-UHFFFAOYSA-N
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Description

rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol: is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is a bicyclic compound featuring two methoxy groups and a methanol group attached to a heptane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic heptane ring structure, which can be derived from commercially available precursors.

    Hydroxylation: The final step involves the hydroxylation of the bicyclic structure to introduce the methanol group.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution of the methoxy groups can result in a variety of functionalized derivatives .

Scientific Research Applications

rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The methanol and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    [(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol: The non-racemic form of the compound.

    6,6-dimethoxybicyclo[3.2.0]heptane: A similar compound lacking the methanol group.

    Bicyclo[3.2.0]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic structure.

Uniqueness

rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol is unique due to its combination of methoxy and methanol groups on a bicyclic heptane framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(6,6-dimethoxy-3-bicyclo[3.2.0]heptanyl)methanol

InChI

InChI=1S/C10H18O3/c1-12-10(13-2)5-8-3-7(6-11)4-9(8)10/h7-9,11H,3-6H2,1-2H3

InChI Key

BZCXWBKZQWSXMD-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2C1CC(C2)CO)OC

Origin of Product

United States

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